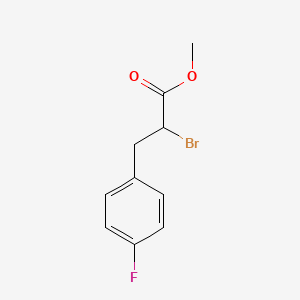

Methyl 2-bromo-3-(4-fluorophenyl)propanoate

概要

説明

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid, featuring a bromine atom at the second carbon and a fluorophenyl group at the third carbon

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-(4-fluorophenyl)propanoate. This reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

化学反応の分析

Types of Reactions

Methyl 2-bromo-3-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.

Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of methyl 3-(4-fluorophenyl)propanoate derivatives.

Reduction: Formation of methyl 3-(4-fluorophenyl)propanol.

Oxidation: Formation of 3-(4-fluorophenyl)propanoic acid.

科学的研究の応用

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is utilized in various scientific research areas:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of methyl 2-bromo-3-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound valuable in research focused on enzyme inhibition and receptor binding.

類似化合物との比較

Similar Compounds

- Methyl 2-bromo-3-(2-fluorophenyl)propanoate

- Methyl 3-bromo-2-(bromomethyl)propanoate

- Methyl 3-(4-bromo-2-fluorophenyl)propanoate

Uniqueness

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is unique due to the specific positioning of the bromine and fluorophenyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for targeted synthetic applications and specialized research studies.

生物活性

Methyl 2-bromo-3-(4-fluorophenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bromine atom and a fluorine atom attached to a phenyl ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is CHBrF O, with a molecular weight of approximately 267.09 g/mol.

Target Interactions

The compound interacts with specific enzymes and receptors, which may lead to modulation of various biochemical pathways. The presence of bromine and fluorine enhances its binding affinity to biological targets, potentially affecting cellular processes.

Mode of Action

The mode of action involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signal transduction pathways within cells.

Pharmacokinetics

The pharmacokinetic properties of this compound are crucial for its biological activity:

- Absorption : Factors such as solubility and molecular size affect absorption rates.

- Distribution : The compound's distribution in biological systems can influence its efficacy and safety profile.

- Metabolism and Excretion : Understanding how the compound is metabolized and excreted is essential for evaluating its therapeutic potential.

Biological Activity

Recent studies have demonstrated various biological activities associated with this compound:

- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Anti-inflammatory Effects : It has been reported to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, although further investigation is needed to confirm these findings .

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects on human breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at higher concentrations, indicating its potential as an anticancer agent.

- Inflammation Model : In a model of lipopolysaccharide-induced inflammation, the compound reduced pro-inflammatory cytokines (TNF-alpha and IL-6), demonstrating its anti-inflammatory properties.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

methyl 2-bromo-3-(4-fluorophenyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNDLRZYMJAWLGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。